molecular formula C24H21N3O5 B10995755 N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10995755
M. Wt: 431.4 g/mol
InChI Key: FXHJYXBNMDJTIJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline-derived compound featuring a dihydroquinazoline core substituted with methoxyphenyl groups at positions 3 and 7, and a carboxamide moiety at position 5.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-17-11-16(12-18(13-17)31-2)26-23(28)15-8-9-19-20(10-15)25-14-27(24(19)29)21-6-4-5-7-22(21)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

FXHJYXBNMDJTIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Order of Functionalization

To avoid side reactions, the sequence of substitutions is critical:

  • Quinazoline core formation

  • N-Arylation at position 3

  • Carboxamide coupling at position 7

Inverting steps 2 and 3 leads to reduced yields (≤50%) due to steric hindrance.

Purification Strategies

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures improve crystallinity for X-ray analysis.

Mechanistic Insights

Cyclodehydration Mechanism

The cyclization step proceeds via a trimethylsilyl polyphosphate (PPSE)-mediated pathway, where PPSE acts as both a Lewis acid and dehydrating agent:

  • Protonation of the amide oxygen enhances electrophilicity.

  • Nucleophilic attack by the adjacent amine group forms the six-membered ring.

  • Elimination of water completes the cyclodehydration.

Role of Microwave Irradiation

Microwaves accelerate reactions by dipole rotation and ionic conduction, reducing activation energy. For cyclization, this lowers the required temperature from 180°C (conventional heating) to 120°C.

Challenges and Solutions

Regioselectivity in N-Arylation

The electron-deficient quinazoline core favors para-substitution in SNAr reactions. However, steric effects from existing substituents can divert reactivity. Using bulky ligands (e.g., XPhos) in Pd-catalyzed couplings improves selectivity for the 3-position.

Carboxamide Hydrolysis

The carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions. Mild coupling agents (e.g., HATU) and low-temperature reactions (0–5°C) mitigate this issue.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for cyclization steps, enabling gram-scale production with 90% yield.

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with CuI in Ullmann couplings reduces costs by 60% but requires higher temperatures (110°C) and longer reaction times (24 h).

Summary of Key Data

Synthetic Routes Comparison

MethodStepsTotal YieldTime
Conventional heating552%48 h
Microwave-assisted578%8 h

Substituent Effects on Yield

Substituent PositionElectron-Donating GroupsYield
3-(2-Methoxyphenyl)Yes78%
3-(4-Nitrophenyl)No45%

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from readily available quinazoline derivatives. The methodology often emphasizes efficiency and yield, with recent studies exploring greener synthetic routes that minimize waste and use less hazardous reagents .

Anti-inflammatory Properties

One of the prominent applications of this compound is its anti-inflammatory activity. Research indicates that derivatives of quinazoline structures exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, suggesting that modifications to the quinazoline structure can enhance anti-inflammatory efficacy .

CompoundInhibition (%) at 20 μM
This compoundTBD
Reference Compound (Celecoxib)80.1

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of quinazoline derivatives, including this compound. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential use as novel antimicrobial agents .

Case Study 1: COX-2 Inhibition

A study focused on synthesizing various quinazoline derivatives revealed that specific modifications to the phenyl rings significantly enhanced COX-2 inhibitory activity. The findings indicated that substituents at the para-position of the phenyl rings were crucial for optimizing activity .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that certain quinazoline derivatives led to reduced viability and increased apoptosis rates in treated cells. The research suggested that these compounds could serve as leads for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The methoxy and carboxamide groups could enhance its binding affinity to target proteins, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

  • Target Compound :
    • Core : 3,4-dihydroquinazoline-4-one.
    • Substituents :
  • 3-(2-methoxyphenyl) group.
  • 7-carboxamide linked to a 3,5-dimethoxyphenyl group.

    • Key Features : The 4-oxo group and methoxy substitutions may enhance solubility and binding interactions with hydrophobic enzyme pockets.
  • Analog 1 (From , Compound 13b): Core: Cyanoacetanilide. Substituents:
  • 4-methoxyphenyl hydrazinylidene group.
  • Sulfamoylphenyl group at the anilide position.
  • Analog 2 (From , Patent EP 15188982.1): Core: Quinoxaline. Substituents:
  • 3-(1-methyl-1H-pyrazol-4-yl) group.
  • Ethane-1,2-diamine linker with 3,5-dimethoxyphenyl and isopropyl groups. Key Features: The pyrazole and quinoxaline core may confer kinase inhibition properties, as seen in analogs like vatalanib .

Substituent Effects on Bioactivity

  • Methoxy Groups: Both the target compound and Analog 1 feature methoxy substituents, which enhance lipophilicity and metabolic stability. In Analog 1, the 4-methoxy group contributes to π-π stacking in enzyme binding . The 3,5-dimethoxy substitution in the target compound may improve solubility compared to non-polar analogs.
  • Carboxamide vs. Sulfamoyl Groups :

    • The carboxamide in the target compound may engage in hydrogen bonding with target proteins, akin to sulfamoyl groups in Analog 1, which are critical for sulfonamide-drug interactions .

Potential Therapeutic Overlaps

  • Kinase Inhibition: Quinoxaline derivatives (Analog 2) are established kinase inhibitors. The target compound’s dihydroquinazoline core may share similar ATP-competitive binding modes.
  • Anticancer Activity: Both quinazoline and quinoxaline cores are associated with antiproliferative effects. The methoxy and carboxamide groups in the target compound could synergize to enhance cytotoxicity.

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound, characterized by multiple methoxy substitutions and a carboxamide group, suggests diverse interactions with biological targets.

  • Molecular Formula : C24_{24}H21_{21}N3_{3}O5_{5}
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 1144453-89-3
PropertyValue
Molecular FormulaC24_{24}H21_{21}N3_{3}O5_{5}
Molecular Weight431.4 g/mol
CAS Number1144453-89-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells through various pathways:

  • Cell Line Studies :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds similar to this quinazoline derivative demonstrated IC50_{50} values ranging from 10 µM to 43.6 µM against these cell lines .
    • The presence of methoxy groups is believed to enhance the interaction with cellular targets, leading to increased antiproliferative effects.
  • Mechanism of Action :
    • The compound may disrupt microtubule dynamics and induce mitotic arrest, as observed in related quinolone derivatives . This disruption leads to the activation of caspases and subsequent apoptosis.
    • Additionally, it has been suggested that reactive oxygen species (ROS) generation plays a role in mediating its anticancer effects.

Antimicrobial Activity

The biological profile of this compound also indicates potential antimicrobial properties. Quinazoline derivatives are known for their broad-spectrum activity against various pathogens:

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of quinazoline derivatives:

  • Study on Structure–Activity Relationship (SAR) :
    • A comprehensive review analyzed various substituted quinazolines and their anticancer activities. It was noted that modifications on the quinazoline core significantly influenced the biological activity .
    • Compounds with specific substitutions showed enhanced selectivity towards cancer cell lines while maintaining lower toxicity towards normal cells.
  • Comparative Analysis :
    • In comparison with established chemotherapeutic agents like cisplatin, certain derivatives of quinazolines demonstrated comparable or superior efficacy against specific cancer types while exhibiting reduced side effects .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes, leveraging formic acid derivatives as CO surrogates . Key variables include:

  • Catalyst system : Pd(OAc)₂ with ligands like Xantphos enhances cyclization efficiency.
  • Temperature : Optimal yields (75–85%) are achieved at 80–100°C.
  • CO surrogate : Trimethyl orthoformate reduces side reactions compared to gaseous CO.

Q. Reference :

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify methoxy groups (δ 3.7–3.9 ppm) and carbonyl resonances (δ 170–175 ppm). NOESY confirms spatial proximity of aromatic protons .
  • X-ray crystallography : Resolves dihydroquinazoline ring conformation and hydrogen-bonding interactions.
  • HRMS : Validates molecular formula (C₂₄H₂₁N₂O₅) with <2 ppm error.

Q. Reference :

Q. How can initial biological activity be assessed for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence polarization.
  • Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay.
  • Docking studies : Compare binding modes with flavonoid-based inhibitors (e.g., 7-carboxyflavones) to predict target engagement .

Q. Reference :

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Reference :

Advanced Questions

Q. How can the catalytic system be optimized for enantioselective synthesis?

Methodological Answer:

  • Chiral ligands : Test BINAP or Josiphos ligands to induce asymmetry during cyclization.
  • Additives : Silver salts (e.g., AgOTf) improve Pd catalyst stability.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC.

Q. Reference :

Q. What mechanistic insights explain the compound’s bioactivity discrepancies across studies?

Methodological Answer:

  • Metabolic stability : Assess hepatic microsomal degradation rates; poor stability in some assays may reduce observed potency.
  • Solubility : Use DLS to quantify aggregation in buffer systems (e.g., PBS vs. DMEM).
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended targets.

Q. Reference :

Q. How can computational methods resolve contradictory SAR data?

Methodological Answer:

  • MD simulations : Analyze ligand-protein dynamics over 100 ns to identify critical binding residues.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for methoxy group substitutions.
  • Meta-analysis : Pool data from flavonoid analogs (e.g., 4-oxo-3,4-dihydroquinazolines) to identify conserved pharmacophores .

Q. Reference :

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C).
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light.

Q. Reference :

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